4-[[2-[(4,5-Difluoro-2-methylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole
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Overview
Description
4-[[2-[(4,5-Difluoro-2-methylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole is a synthetic organic compound characterized by its unique structure, which includes a difluoromethylphenoxy group, an aziridine ring, and a methylpyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[(4,5-Difluoro-2-methylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole typically involves multiple steps:
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Formation of the Difluoromethylphenoxy Intermediate
Starting Material: 4,5-Difluoro-2-methylphenol.
Reagents: Methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Conditions: Reflux in an appropriate solvent like acetone.
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Aziridine Ring Formation
Starting Material: The difluoromethylphenoxy intermediate.
Reagents: Epichlorohydrin and a base such as sodium hydroxide.
Conditions: Stirring at room temperature.
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Coupling with Methylpyrazole
Starting Material: The aziridine intermediate.
Reagents: 1-Methylpyrazole and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Conditions: Stirring under nitrogen atmosphere at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the phenoxy and pyrazole rings.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran.
Products: Reduced forms of the aziridine ring and other functional groups.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar aprotic solvents like dimethylformamide.
Products: Substituted derivatives at the aziridine or phenoxy positions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 4-[[2-[(4,5-Difluoro-2-methylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties may enhance the performance of products in fields such as electronics and coatings.
Mechanism of Action
The mechanism of action of 4-[[2-[(4,5-Difluoro-2-methylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The aziridine ring is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
- 4-[[2-[(4,5-Difluoro-2-methylphenoxy)methyl]aziridin-1-yl]methyl]-1-ethylpyrazole
- 4-[[2-[(4,5-Difluoro-2-methylphenoxy)methyl]aziridin-1-yl]methyl]-1-phenylpyrazole
Uniqueness
Compared to similar compounds, 4-[[2-[(4,5-Difluoro-2-methylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-[[2-[(4,5-difluoro-2-methylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O/c1-10-3-13(16)14(17)4-15(10)21-9-12-8-20(12)7-11-5-18-19(2)6-11/h3-6,12H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUNPVOFBPNJOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC2CN2CC3=CN(N=C3)C)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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